N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan
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Overview
Description
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan, also known as TP-TRP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TP-TRP is a tryptophan derivative that has a sulfonamide group attached to the phenyl ring. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism Of Action
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan inhibits the enzyme tryptophan hydroxylase by binding to the active site of the enzyme. This binding prevents the conversion of tryptophan to 5-hydroxytryptophan, which is the first step in the biosynthesis of serotonin. The inhibition of this enzyme leads to a decrease in serotonin levels, which has been linked to various physiological and behavioral effects.
Biochemical And Physiological Effects
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has been shown to have various biochemical and physiological effects in animal models. Studies have shown that N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan can decrease serotonin levels in the brain, which has been linked to decreased anxiety and depression-like behaviors. N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has several advantages for use in lab experiments. It is a potent and selective inhibitor of tryptophan hydroxylase, which makes it an ideal tool for studying the biosynthesis of serotonin. N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan is also stable and easy to handle, which makes it suitable for use in various experimental setups. However, N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has some limitations, such as its poor solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan. One potential application is in the treatment of inflammatory diseases, where N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan's anti-inflammatory effects could be harnessed. Another potential application is in the study of the role of serotonin in various physiological and behavioral processes. Additionally, the synthesis of N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan analogs could lead to compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan is a compound that has shown significant potential in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an ideal tool for studying the biosynthesis of serotonin and its role in various physiological and behavioral processes. Further research on N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan and its analogs could lead to the development of new treatments for various diseases and disorders.
Synthesis Methods
The synthesis of N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with tryptophan in the presence of a base. This reaction produces N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan as a white crystalline solid with a high yield. The purity of the compound can be increased by recrystallization using a suitable solvent.
Scientific Research Applications
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. This inhibition leads to a decrease in serotonin levels, which has been linked to various physiological and behavioral effects.
properties
CAS RN |
108325-64-0 |
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Product Name |
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan |
Molecular Formula |
C26H34N2O4S |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(2S)-2-amino-3-[1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylindol-3-yl]propanoic acid |
InChI |
InChI=1S/C26H34N2O4S/c1-15(2)18-11-21(16(3)4)25(22(12-18)17(5)6)33(31,32)28-14-19(13-23(27)26(29)30)20-9-7-8-10-24(20)28/h7-12,14-17,23H,13,27H2,1-6H3,(H,29,30)/t23-/m0/s1 |
InChI Key |
FNZFHZLTGGOMNK-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)N)C(C)C |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)N)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)N)C(C)C |
synonyms |
N(in)-TIPPST N-(2,4,6-triisopropylphenylsulfonyl)tryptophan |
Origin of Product |
United States |
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